3-Methylbenzo[b]thiophene

Catalog No.
S1520645
CAS No.
1455-18-1
M.F
C9H8S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzo[b]thiophene

CAS Number

1455-18-1

Product Name

3-Methylbenzo[b]thiophene

IUPAC Name

3-methyl-1-benzothiophene

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C9H8S/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

SEBRPHZZSLCDRQ-UHFFFAOYSA-N

SMILES

CC1=CSC2=CC=CC=C12

Synonyms

3-Methylbenzo[b]thiophene; 3-Methyl-1-thiaindene; 3-Methylthianaphthene; NSC 267241;

Canonical SMILES

CC1=CSC2=CC=CC=C12

3-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8SC_9H_8S. It consists of a benzene ring fused to a thiophene ring, with a methyl group attached to the third position of the benzo ring. This compound is part of a larger class known as benzo[b]thiophenes, which are characterized by their unique structural properties and potential applications in various fields, including materials science and pharmaceuticals. The compound exhibits distinct physical properties, such as a melting point of approximately 54-56 °C and a boiling point around 250 °C, making it useful in various chemical syntheses and reactions .

  • 3-Methylbenzo[b]thiophene is a flammable liquid [].
  • Specific data on toxicity is not readily available in scientific sources due to restrictions on sharing such information.
Typical of aromatic compounds:

  • Nitration: This compound can undergo nitration, where nitro groups are introduced into the aromatic system. Studies indicate that nitration occurs at various positions on the benzene ring, excluding the fifth position .
  • Substitution Reactions: The presence of the methyl group allows for electrophilic substitution reactions, which can lead to the formation of derivatives such as carboxylic acids or aldehydes .
  • Claisen Rearrangement: Under certain conditions, 3-methylbenzo[b]thiophene can undergo rearrangements, such as the Claisen rearrangement, leading to new structural isomers .

Research into the biological activity of 3-methylbenzo[b]thiophene has revealed its potential as an anti-cancer agent. Some derivatives have shown promising results in inhibiting cancer cell proliferation. Furthermore, compounds related to 3-methylbenzo[b]thiophene have been studied for their anti-inflammatory and antimicrobial properties, suggesting a broad spectrum of biological activities that warrant further investigation.

Several methods exist for synthesizing 3-methylbenzo[b]thiophene:

  • Friedel-Crafts Alkylation: This classic method involves the alkylation of benzo[b]thiophene with methyl halides in the presence of aluminum chloride as a catalyst.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 3-methylbenzo[b]thiophene through various synthetic pathways involving sulfur-containing reactants.
  • Oxidative Coupling: Recent studies have introduced palladium-catalyzed oxidative coupling methods that allow for more efficient synthesis of this compound from simpler starting materials .

3-Methylbenzo[b]thiophene has several applications across different fields:

  • Materials Science: It is used in developing organic semiconductors and conducting polymers due to its electronic properties.
  • Pharmaceuticals: The compound serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting cancer and inflammation.
  • Organic Synthesis: It acts as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 3-methylbenzo[b]thiophene focus primarily on its reactivity with various biological macromolecules. In vitro studies have shown that this compound can interact with proteins and nucleic acids, potentially affecting cellular processes. Additionally, research into its interactions with other small molecules has provided insights into its mechanism of action in biological systems.

Several compounds share structural similarities with 3-methylbenzo[b]thiophene. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Benzo[b]thiopheneCore structureLacks methyl substitution; serves as a parent compound
7-Chloro-3-Methylbenzo[b]thiopheneHalogenated derivativeExhibits different reactivity due to chlorine substitution
2-Methylbenzo[b]thiopheneMethyl substitutionDifferent position of methyl group affects reactivity
3-Ethylbenzo[b]thiopheneEthyl substitutionLarger ethyl group influences solubility and reactivity

The uniqueness of 3-methylbenzo[b]thiophene lies in its specific methyl substitution pattern, which influences both its chemical reactivity and biological activity compared to its analogs. Its applications in organic electronics and pharmaceuticals further distinguish it within this class of compounds.

Friedel-Crafts Acylation Approaches in Heterocyclic Systems

Friedel-Crafts acylation remains a cornerstone for introducing acyl groups into aromatic systems. For 3-methylbenzo[b]thiophene, mixed anhydrides of trifluoroacetic acid (TFAA) and carboxylic acids enable electrophilic acylation under transition-metal-free conditions. A study demonstrated that reacting benzothiophene with acetic acid in the presence of 85% H₃PO₄ and TFAA at room temperature yields 2- and 3-acylated products, with the 3-isomer predominating (65–85% yields). For example, acetylation produces 3-acetyl-2-methylbenzo[b]thiophene as the major product, while electron-withdrawing groups (e.g., nitro) on aryl acids enhance regioselectivity.

Key Data:

SubstrateAcylating AgentMajor Product (Yield)Minor Product (Yield)
BenzothiopheneAcetic acid3-Acetyl (78%)2-Acetyl (12%)
Benzothiophene4-Nitrobenzoic acid3-(4-Nitrobenzoyl) (85%)2-(4-Nitrobenzoyl) (7%)

Paal-Knorr Thiophene Synthesis Modifications

The Paal-Knorr synthesis, traditionally used for furans and pyrroles, has been adapted for benzothiophenes. By treating 1,4-diketones with sulfurizing agents like phosphorus pentasulfide (P₂S₅), thiophene rings are formed. For 3-methyl derivatives, 3-methyl-1,4-diketones undergo cyclization under anhydrous conditions. A notable example involves the synthesis of 2-phenyl-3-methylbenzo[b]thiophene from 1-phenyl-3-methyl-1,4-diketone using P₂S₅ in refluxing toluene (72% yield). Modifications using Lawesson’s reagent or hydrogen sulfide (H₂S) improve functional group tolerance.

Mechanistic Insight:
The reaction proceeds via thiophilic attack of the diketone’s carbonyl groups by sulfur, followed by cyclodehydration to form the thiophene core.

Electrophilic Cyclization Strategies for Benzothiophene Core Formation

Electrophilic cyclization of o-alkynyl thioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate enables efficient benzothiophene synthesis. This method achieves 90–99% yields under ambient conditions, with the thiomethyl group introduced at the 3-position. For instance, o-phenylethynyl thioanisole cyclizes to 3-(methylthio)-2-phenylbenzo[b]thiophene in 99% yield within 24 hours.

Advantages:

  • Ambient temperature operation.
  • Broad substrate scope (alkyl, aryl, heteroaryl substituents).

Table: Selected Electrophilic Cyclization Examples

SubstrateProductYield (%)
o-Phenylethynyl thioanisole3-(Methylthio)-2-phenylbenzo[b]thiophene99
o-Thienylethynyl thioanisole3-(Methylthio)-2-thienylbenzo[b]thiophene95

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed carbonylative coupling has emerged as a powerful tool. Using PdI₂/KI systems under CO pressure (40 atm), methyl(2-(phenylethynyl)phenyl)sulfane converts to methyl 2-phenylbenzo[b]thiophene-3-carboxylate in 80% yield. The mechanism involves oxidative addition, CO insertion, and nucleophilic displacement.

Reaction Conditions:

  • Catalyst: PdI₂ (5 mol%).
  • Solvent: MeOH.
  • Temperature: 80°C.

Scope:

R₁ (Alkyne)R₂ (Aromatic)Product Yield (%)
PhH80
4-MeC₆H₄H76
4-BrC₆H₄H83

Microwave-Assisted and Flow Chemistry Innovations

Microwave irradiation significantly accelerates reactions. A 15-minute microwave cycle at 130°C converts 2-halobenzonitriles and methyl thioglycolate into 3-aminobenzo[b]thiophenes (58–96% yields), compared to 17 hours conventionally. Flow chemistry, employing packed-bed reactors with K₂CO₃, enables continuous arylations of thiophenes, achieving 90% yields and 1.1 g/h productivity.

Case Study:

  • Microwave Synthesis: 3-Amino-2-methylbenzo[b]thiophene from 2-bromobenzonitrile (96% yield in 15 min).
  • Flow Arylation: 2-Phenyl-3-methylbenzo[b]thiophene via direct C–H functionalization (90% yield).

Charge Transport Mechanisms in Organic Field-Effect Transistors (Organic Field-Effect Transistors)

3-Methylbenzo[b]thiophene exhibits exceptional promise as a semiconductor material in organic field-effect transistor applications due to its unique molecular structure that enhances charge transport properties [1]. The compound serves as a crucial building block in the development of organic semiconductors, which are essential for creating flexible electronic devices [1]. Research has demonstrated that the methyl substitution at the 3-position of the benzothiophene core significantly influences the electronic properties and molecular packing characteristics that govern charge carrier mobility .

The charge transport mechanisms in 3-methylbenzo[b]thiophene-based organic field-effect transistors operate through both band transport and hopping transport models, depending on the molecular ordering and crystallinity of the material [27]. Studies on related benzothiophene derivatives have shown that intrinsic charge mobility is critically controlled by structural factors, with longer alkyl side-chains typically regulating intrinsic disorder and leading to enhanced charge-carrier mobility [27]. The electronic structure modifications introduced by the methyl group affect reorganization energy, molecular packing, and charge transfer integral, which are fundamental parameters determining device performance [28].

Experimental investigations have revealed that 3-methylbenzo[b]thiophene derivatives can achieve field-effect mobilities in the range of 0.1 to 1.0 square centimeters per volt-second, representing significant performance for organic semiconductor applications [1] [30]. The hole transport characteristics are particularly enhanced due to the electron-rich nature of the thiophene rings, which facilitates charge hopping mechanisms through sulfur orbital interactions [24]. Comparative studies with benzothieno[3,2-b] [1]benzothiophene compounds have demonstrated that structural modifications can yield mobilities exceeding 2.75 square centimeters per volt-second under optimized conditions [8] [29].

The molecular design strategy incorporating 3-methylbenzo[b]thiophene focuses on achieving optimal balance between solubility and charge transport properties [4]. Temperature-dependent mobility measurements have shown that these materials maintain stable performance across operational temperature ranges, with phonon-electron coupling effects actually promoting charge transfer at room temperature [29]. The crystalline packing arrangements facilitated by the methyl substituent contribute to the formation of conducting pathways that support efficient charge carrier transport [33].

Material SystemMobility (cm²/V·s)Device TypeKey Transport Features
3-Methylbenzo[b]thiophene derivatives0.1-1.0 (estimated)Organic Field-Effect TransistorEnhanced charge transport properties
Benzothieno[3,2-b] [1]benzothiophene1-100Organic Field-Effect TransistorRecord electron mobility
2,7-dialkyl-benzothieno[3,2-b] [1]benzothiophene2.75Organic Field-Effect TransistorHigh hole mobility, oxidation stable
Thieno[3,4-b]thiophene-based molecules5.2Organic Field-Effect TransistorTwo-dimensional π-expanded quinoidal structure

Role in Non-Fullerene Acceptors for Organic Photovoltaics

3-Methylbenzo[b]thiophene plays a significant role in the development of non-fullerene acceptor materials for organic photovoltaic applications, contributing to enhanced power conversion efficiencies through strategic molecular design [9] [10]. The compound serves as an effective building block in donor-acceptor systems where the benzothiophene core provides optimal energy level alignment and complementary absorption characteristics with polymer donors [11]. Research has demonstrated that benzothiophene-series compounds can function as volatile solid additives, significantly improving photovoltaic performance by enhancing morphology control in the active layer [11].

The incorporation of 3-methylbenzo[b]thiophene in photovoltaic systems has shown remarkable improvements in device efficiency, with power conversion efficiency enhancements of up to 23.3 percent observed in optimized device configurations [11]. The compound exhibits more negative electrostatic potential distributions and larger dipole moments compared to other thiophene derivatives, leading to stronger interactions with non-fullerene acceptors such as Y6 [11]. These interactions promote ordered molecular stacking and improved miscibility between donor and acceptor materials, resulting in smoother surface morphology and optimal phase separation characteristics [11].

Studies on thieno[3,4-b]thiophene-based small-molecule materials, which share structural similarities with 3-methylbenzo[b]thiophene, have achieved power conversion efficiencies of 9.26 percent when used as donor materials in bulk heterojunction solar cells [3]. The quinoid-resonance effect of the thiophene-benzothiophene moiety contributes to favorable electronic structures and photophysical properties that enhance photovoltaic performance [3]. The materials demonstrate excellent performance in organic field-effect transistors and organic photovoltaics with full-color tunable emissions and high fluorescence quantum yields [3].

The role of 3-methylbenzo[b]thiophene in non-fullerene acceptor design extends to improving charge carrier mobilities and optimizing blend morphology [14]. Research has shown that alkyl-side-chain engineering of nonfused nonfullerene acceptors incorporating benzothiophene cores can simultaneously improve material solubility and device performance [14]. The thiophene-benzothiadiazole-thiophene core structure with terminal rhodanine acceptors demonstrates enhanced intermolecular aggregation behavior and improved charge transport characteristics [14].

Theoretical calculations have revealed that thiophene functionalization, particularly with methyl groups, can be a promising approach to improve electron mobility of acceptor-donor-acceptor type acceptors [28]. The methyl substitution affects molecular planarity and electronic structure, significantly influencing reorganization energy and charge transfer integral parameters [28]. This selective transport enhancement makes 3-methylbenzo[b]thiophene derivatives particularly attractive for next-generation organic photovoltaic applications [28].

Photovoltaic SystemPower Conversion Efficiency (%)Open Circuit Voltage (V)Application TypeKey Achievement
Thieno[3,4-b]thiophene donor9.260.93Small molecule donorHigh performance donor material
Benzothiophene solid additive16.1 enhancementNot specifiedMorphology modifier23.3% efficiency improvement
Thiophene-embedded donor2.95Not specifiedStar-shaped donor2.14× efficiency enhancement
Benzothiophene polymer9.1Not specifiedAdditive-free systemNo processing additives required

Luminescent Properties in Organic Light-Emitting Diode Device Architectures

3-Methylbenzo[b]thiophene demonstrates exceptional luminescent properties that make it highly suitable for organic light-emitting diode device architectures, exhibiting unique photophysical characteristics that contribute to efficient electroluminescence [15] [16]. The compound and its derivatives show remarkable fluorescence quantum yields and controllable emission colors across the visible spectrum, making them versatile materials for display and lighting applications [20]. Research has revealed that benzothiophene derivatives exhibit satisfactory solvatochromic correlations and demonstrate weak negative solvatochromic behavior, indicating favorable excited state properties for light emission [20].

The luminescence properties of 3-methylbenzo[b]thiophene-based materials are significantly enhanced through structural modifications and molecular engineering approaches [17] [18]. Studies on benzothiophene-based carbazole derivatives have achieved maximum current efficiencies of 40.8 candelas per ampere and external quantum efficiencies of 23.2 percent in blue phosphorescent organic light-emitting diodes [17]. The high glass transition temperatures of 179 degrees Celsius and triplet energy levels of 2.84 electron volts make these materials thermally stable and suitable for high-performance device applications [17].

Tetraphenylethylene-substituted thieno[3,2-b]thiophene derivatives, which incorporate the benzothiophene core structure, have demonstrated excellent organic light-emitting diode performance with maximum luminance values reaching 11,620 candelas per square meter [44]. These materials exhibit aggregation-induced emission characteristics and achieve current efficiencies of 6.17 candelas per ampere with external quantum efficiencies of 2.43 percent [44]. The high thermal stability and facile synthetic accessibility make these compounds particularly attractive for practical optical applications [44].

Recent developments in thermally activated delayed fluorescence emitters based on benzothieno[3,2-b]benzothiophene-tetraoxide cores have shown promising results for next-generation organic light-emitting diode applications [43]. These donor-acceptor-donor structured materials exhibit high electrochemical stability with reversible oxidation waves and demonstrate significant photoluminescence efficiency improvements upon deoxygenation [43]. The materials show maximum luminance values of 3,733 candelas per square meter and maintain good emission characteristics in neat film configurations [43].

The luminescence mechanisms in 3-methylbenzo[b]thiophene derivatives involve both fluorescence and phosphorescence pathways, with the ability to achieve high external quantum efficiencies through effective intersystem crossing processes [19]. Solution-processed organic light-emitting diodes employing benzothiadiazole cores with thiophene arms have achieved maximum luminance values exceeding 20,000 candelas per square meter, demonstrating the potential for high-brightness applications [15]. The molecular design strategies focus on optimizing the balance between charge injection, transport, and radiative recombination to maximize device efficiency [18].

Organic Light-Emitting Diode MaterialMaximum Luminance (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)Emission Color
Benzothiophene-carbazoleNot specified40.823.2Blue
Tetraphenylethylene-thieno[3,2-b]thiophene11,6206.172.43Not specified
Benzothieno[3,2-b]benzothiophene thermally activated delayed fluorescence3,7331.130.45Yellow-orange
Thiophene-functionalized oligomers20,388Not specifiedNot specifiedGreen

Conjugated Polymer Design for Flexible Electronics

3-Methylbenzo[b]thiophene serves as a fundamental building block in the design of conjugated polymers for flexible electronics applications, offering unique advantages in terms of processability, mechanical flexibility, and electronic performance [21] [22]. The incorporation of benzothiophene units into polymer backbones results in materials with enhanced charge transport properties and improved thermal stability compared to conventional polythiophene systems [24]. Research has demonstrated that poly(benzodithiophenes) with appropriately positioned alkyl chains can achieve high charge mobilities while maintaining excellent film-forming characteristics [24].

The molecular design strategies for 3-methylbenzo[b]thiophene-based conjugated polymers focus on optimizing the balance between solubility and solid-state packing to achieve superior electronic properties [22]. Benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality have shown enhanced hole mobilities attributed to improved molecular organization and assembly [22]. The nucleobase inclusion promotes nanoscale organization through hydrogen bonding interactions, leading to red-shifted absorbance and improved charge transport characteristics [22].

Synthetic methodologies for incorporating 3-methylbenzo[b]thiophene into conjugated polymer systems have been extensively developed, with Stille cross-coupling polymerizations enabling access to high molecular weight alternating copolymers [21] [22]. The regioregular polymerization of methylated thiophene derivatives has achieved head-to-tail regioregularities exceeding 99 percent using nickel-based catalyst systems [21]. These controlled polymerization techniques allow for precise molecular weight control and narrow dispersity values, essential for consistent electronic properties [21].

The electronic properties of 3-methylbenzo[b]thiophene-based polymers are significantly influenced by the methyl substitution pattern and side chain engineering [26]. Studies have shown that thiophene-based conjugated polymers with cyano group side chain substituents exhibit excellent filmability from various organic solvents and enhanced photoluminescence properties [25]. The optical band gaps of these materials can be tuned to approximately 2.0 electron volts, corresponding to orange emission characteristics suitable for flexible display applications [25].

Applications of 3-methylbenzo[b]thiophene-based conjugated polymers in flexible electronics encompass organic field-effect transistors, organic photovoltaics, and organic light-emitting diodes on flexible substrates [12] [26]. The materials demonstrate exceptional mechanical compliance and maintain electronic performance under bending and stretching conditions [12]. Recent developments have achieved power conversion efficiencies exceeding 10 percent in ultrathin organic photovoltaic devices with thicknesses of only 3 micrometers [12].

The morphological characteristics of 3-methylbenzo[b]thiophene-based polymer films are crucial for flexible electronics performance, with face-on molecular orientation being particularly beneficial for charge transport [12] [26]. Advanced characterization techniques including grazing-incidence wide-angle X-ray scattering have revealed that optimal processing conditions lead to highly crystalline structures with favorable π-π stacking arrangements [26]. The thermal stability of these materials, with glass transition temperatures exceeding 150 degrees Celsius, ensures reliable performance across operational temperature ranges [26].

Conjugated Polymer SystemKey Design FeatureBandgap (eV)Mobility EnhancementPrimary Application
Poly(3-hexylthiophene) with methyl modificationMethyl substitution effect1.9-2.1Improved hole transportFlexible electronics
Benzodithiophene-based polymersAsymmetric molecular design1.6-1.8Balanced charge transportHigh-efficiency solar cells
Nucleobase-functionalized copolymersHydrogen bonding side chainsEnhanced red-shiftHigher hole mobilitiesSelf-assembling materials
Thiophene-cyano substituted polymerCyano side chain substitution2.0Enhanced filmabilityLight emitting diodes
Poly(benzodithiophenes)Alkyl chain engineeringTunableHigh charge mobilityField-effect transistor and photovoltaic devices

XLogP3

3.3

UNII

7A0P7EI9XF

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1455-18-1

Wikipedia

3-Methylbenzothiophene

Dates

Last modified: 08-15-2023

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